[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone
Beschreibung
[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with the molecular formula C23H21N3O3 and a molecular weight of 387.43 g/mol . This compound features a piperazine ring substituted with a benzyloxyphenyl group and a nitrophenyl group, making it a versatile molecule in various chemical and biological applications.
Eigenschaften
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(4-phenylmethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-24(20-6-12-23(13-7-20)31-18-19-4-2-1-3-5-19)26-16-14-25(15-17-26)21-8-10-22(11-9-21)27(29)30/h1-13H,14-18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZZBUFRHNNVKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone typically involves the reaction of 4-(benzyloxy)phenylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: The major product is [4-(Benzyloxy)phenyl][4-(4-aminophenyl)piperazin-1-yl]methanone.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine
The piperazine ring is a common motif in many pharmaceuticals, and the presence of the benzyloxy and nitrophenyl groups can enhance the compound’s biological activity .
Industry
In the industrial sector, [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone can be used in the development of new materials with specific properties, such as polymers and coatings .
Wirkmechanismus
The mechanism of action of [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups. The piperazine ring can act as a binding site, while the benzyloxy and nitrophenyl groups can modulate the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzoyl-4-(4-nitrophenyl)piperazine: This compound has a similar structure but lacks the benzyloxy group.
1-(4-Bromobenzoyl)-4-phenylpiperazine: This compound has a bromobenzoyl group instead of the nitrophenyl group.
Uniqueness
The presence of both the benzyloxy and nitrophenyl groups in [4-(Benzyloxy)phenyl][4-(4-nitrophenyl)piperazin-1-yl]methanone makes it unique compared to other similar compounds. These groups can enhance the compound’s reactivity and potential biological activity, making it a valuable molecule in various research and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
